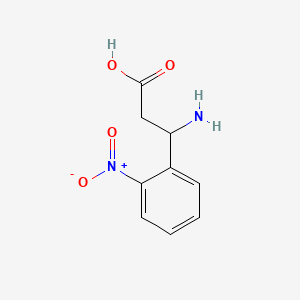

3-Amino-3-(2-nitrophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBOYULKNZTOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972231 | |

| Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5678-48-8 | |

| Record name | β-Amino-2-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5678-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, beta-amino-o-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-(2-nitro-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-amino-3-(2-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and pharmaceutical development. This document details a primary synthesis pathway, including a step-by-step experimental protocol and quantitative data.

Core Synthesis Pathway: One-Pot Condensation

The most prominently documented method for the synthesis of this compound is a one-pot reaction involving the condensation of 2-nitrobenzaldehyde, malonic acid, and a source of ammonia. This approach is efficient and yields the target compound in a good yield.

A detailed experimental protocol for this synthesis is provided below.

Quantitative Data

The following table summarizes the quantitative data for the one-pot synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material 1 | 2-nitrobenzaldehyde | [1] |

| Starting Material 2 | Malonic Acid | [1] |

| Reagents | Ammonium Formate, Formic Acid, Hydrochloric Acid, Potassium Hydroxide | [1] |

| Yield | 64.6% | [1] |

| Product Form | Yellow Solid | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-nitrobenzaldehyde (20.4 g, 0.135 mol)

-

Malonic acid (18.3 g, 0.176 mol)

-

Formic acid (20.3 mL, 0.539 mol)

-

Ammonium formate (21.3 g, 0.338 mol)

-

Concentrated hydrochloric acid (50 mL)

-

50% Potassium hydroxide solution

-

Ethyl acetate

-

Water

Procedure:

-

In a suitable reaction vessel, stir a mixture of 2-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) at 45°C for 30 minutes.[1]

-

To this mixture, add ammonium formate (21.3 g, 0.338 mol).[1]

-

Increase the reaction temperature to 70°C and continue stirring for one hour.[1]

-

Further, raise the temperature to 95°C and stir for an additional four hours.[1]

-

After the four-hour period, add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for another hour.[1]

-

Cool the reaction mixture and add 25 mL of water.[1]

-

Wash the mixture twice with ethyl acetate (2 x 25 mL).[1]

-

Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the product.[1]

-

Filter the resulting solid under vacuum to obtain 18.33 g of this compound as a yellow solid (64.6% yield).[1]

Synthesis Pathway Diagram

The following diagram illustrates the one-pot synthesis of this compound.

Caption: One-pot synthesis of the target compound.

Alternative Synthesis Strategies

While the one-pot condensation is a well-documented method, other classical reactions for the synthesis of β-amino acids could potentially be adapted for this compound. These include:

-

The Rodionov Reaction: This reaction involves the condensation of an aldehyde with malonic acid and ammonia or an amine in the presence of a catalyst. While no specific protocol for the target molecule was found, this method remains a viable alternative for the synthesis of β-amino acids.

-

The Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. The nitro-Mannich (or aza-Henry) reaction, a variation of this, involves the addition of a nitroalkane to an imine and could be explored for the synthesis of β-nitro amines, which can then be converted to the desired β-amino acid.

Further research and methods development would be required to optimize these alternative pathways for the specific synthesis of this compound.

Analytical Data

Characterization of the final product is crucial for confirming its identity and purity. Spectroscopic data for this compound is available through various chemical databases. This typically includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

IR (Infrared Spectroscopy)

-

MS (Mass Spectrometry)

Researchers are advised to consult spectral databases for detailed information to verify their synthesized product.

References

Technical Guide: Physicochemical Properties of 3-Amino-3-(2-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-nitrophenyl)propanoic acid is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural features, including a chiral center and an ortho-nitro-substituted phenyl ring, make it a versatile intermediate for the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 210.19 g/mol | [3] |

| CAS Number | 5678-48-8 | [1][2][3] |

| Appearance | White to pale brown powder | [2] |

| Melting Point | 222 °C | [4] |

| Boiling Point (Predicted) | 423.8 ± 35.0 °C | [4] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in water | [3] |

| pKa (Predicted) | Not available | |

| logP (Predicted for isomer) | -1.2 (for 2-Amino-3-(3-nitrophenyl)propanoic acid) | [5] |

Experimental Protocols

One-Pot Synthesis of this compound

A common and efficient method for the synthesis of this compound is a one-pot reaction involving o-nitrobenzaldehyde, malonic acid, and ammonium formate.

Materials:

-

o-Nitrobenzaldehyde

-

Malonic acid

-

Ammonium formate

-

Formic acid

-

Concentrated hydrochloric acid

-

50% Potassium hydroxide solution

-

Ethyl acetate

-

Water

-

Reaction flask with stirring and heating capabilities

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a suitable reaction flask, combine o-nitrobenzaldehyde (0.135 mol), formic acid (0.539 mol), and malonic acid (0.176 mol).

-

Stir the mixture at 45°C for 30 minutes.

-

Add ammonium formate (0.338 mol) to the mixture.

-

Increase the reaction temperature to 70°C and continue stirring for one hour.

-

Further, increase the temperature to 95°C and stir for four hours.

-

Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.

-

Cool the reaction mixture and add 25 mL of water.

-

Wash the mixture twice with ethyl acetate (2 x 25 mL).

-

Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the solid product.

-

Filter the precipitate under vacuum to obtain the yellow solid of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of this compound involves reversed-phase HPLC with pre-column derivatization. This method is widely used for the separation and quantification of amino acids.

Instrumentation and Columns:

-

A standard HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector is suitable.

-

A C18 reversed-phase column is typically used for the separation of derivatized amino acids.

Reagents:

-

HPLC-grade acetonitrile and water

-

Buffer (e.g., sodium acetate)

-

Derivatization agents:

-

o-phthalaldehyde (OPA) for primary amines

-

9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines (though the target compound is a primary amine, this is part of a standard amino acid analysis method).[6]

-

General Procedure (Adaptable for this compound):

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., dilute HCl).

-

Automated Pre-column Derivatization:

-

The sample is mixed with a borate buffer to achieve a high pH.

-

OPA is then introduced to react with the primary amino group of the analyte.[6]

-

-

Chromatographic Separation:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compound using a gradient of an aqueous buffer and an organic solvent like acetonitrile. The gradient program should be optimized to achieve good separation from any impurities.

-

-

Detection:

-

The OPA-derivatized amino acid can be detected by fluorescence.[6]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the one-pot synthesis of this compound.

Caption: One-pot synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the amino group, carboxylic acid group, and the nitro-substituted aromatic ring provides multiple points for chemical modification.

One notable application is its use as a precursor for the synthesis of compounds with potential biological activity. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. This makes it a key starting material for creating libraries of compounds for drug discovery screening.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | CAS 5678-48-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.fr [fishersci.fr]

- 4. This compound CAS#: 5678-48-8 [amp.chemicalbook.com]

- 5. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to 3-Amino-3-(2-nitrophenyl)propanoic Acid

CAS Number: 5678-48-8

This technical guide provides a comprehensive overview of 3-Amino-3-(2-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

This compound, also known by synonyms such as β-Amino-2-nitrobenzenepropanoic acid and ANP linker, is a β-amino acid derivative.[1][2] Its chemical structure is characterized by a propanoic acid backbone with an amino group and a 2-nitrophenyl group attached to the β-carbon. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₄ | [3] |

| Molecular Weight | 210.19 g/mol | [2] |

| Melting Point | 222 °C | [2] |

| Boiling Point (Predicted) | 423.8 ± 35.0 °C | [2][4] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 3.49 ± 0.10 | [2] |

| Water Solubility | Slightly soluble | [1][2][4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported through various methods. Two detailed experimental protocols are provided below.

Protocol 1: Multi-component Reaction

This method involves the reaction of o-nitrobenzaldehyde, formic acid, malonic acid, and ammonium formate.[6]

Methodology:

-

Combine o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) and stir at 45°C for 30 minutes.[6]

-

Add ammonium formate (21.3 g, 0.338 mol) to the mixture, increase the temperature to 70°C, and stir for one hour.[6]

-

Continue stirring at 95°C for four hours.[6]

-

Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.[6]

-

After cooling, add 25 mL of water and wash the mixture twice with ethyl acetate (2 x 25 mL).[6]

-

Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the solid product.[6]

-

Filter the precipitate under vacuum to obtain the product as a yellow solid (18.33 g, 64.6% yield).[6]

Protocol 2: Knoevenagel-Type Condensation

This protocol describes a Knoevenagel-type condensation followed by amination.[7]

Methodology:

-

In a suitable flask, mix 2-nitrobenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) in 200 mL of 1-butanol.[7]

-

Reflux the mixture for 1.5 to 2 hours, monitoring for the cessation of carbon dioxide evolution, which indicates the completion of the reaction.[7]

-

Further purification steps, such as cooling, filtration, and washing, would be performed to isolate the final product.

Biological Significance and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals.[6] Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for its incorporation into a wide array of more complex molecules.

Role in Drug Development

This compound serves as a crucial building block for the synthesis of bioactive molecules and is particularly noted for its use in peptide synthesis.[7] The presence of the nitrophenyl group can influence the reactivity and biological activity of the final compounds. It is a precursor for molecules with potential applications in neuroscience, including the development of therapeutics for neurological disorders.[8][9]

Precursor to CRTH2 Antagonists

A significant application of this compound is in the synthesis of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. CRTH2 is a receptor for prostaglandin D2 and is a target for the treatment of allergic diseases such as asthma.[10][11] The propanoic acid derivative serves as a key structural motif in the creation of these antagonist molecules.

Potential Biological Activities

While specific signaling pathways directly modulated by this compound are not extensively documented, related β-amino acid derivatives are known to exhibit a range of biological activities. These include enzyme inhibition and interactions with proteins, potentially affecting pathways related to amino acid metabolism.[7] It is important to note that the biological effects are often attributed to the larger molecules synthesized from this intermediate rather than the compound itself.

Further Reactions: Reduction of the Nitro Group

A common subsequent reaction involving this compound is the reduction of the nitro group to an amino group, yielding a diamino-substituted propanoic acid. This transformation is a key step in the synthesis of various pharmaceutical agents.

Experimental Protocol for Nitro Group Reduction:

-

Dissolve this compound (15 g, 71.4 mmol) in a mixture of 5% sodium hydroxide solution (85 mL) and 85% hydrazine hydrate (5 mL).[6]

-

Heat the solution to 80°C.[6]

-

Carefully add Raney nickel (2 x 25 mg) to the heated solution.[6]

-

After 30 minutes, cool the reaction mixture.[6]

-

Adjust the pH to 2 with 6M hydrochloric acid to precipitate the solid product.[6]

-

Filter the solid under vacuum to obtain the reduced product as a yellow solid (6.86 g, 54.5% yield).[6]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[6]

This technical guide consolidates the available information on this compound to support its use in research and development. The detailed protocols and compiled data aim to facilitate its application in the synthesis of novel and potentially therapeutic compounds.

References

- 1. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound CAS#: 5678-48-8 [amp.chemicalbook.com]

- 3. This compound | CAS 5678-48-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chembk.com [chembk.com]

- 5. Acide 3-Amino-3-(2-nitrophényl)propionique, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 6. Page loading... [guidechem.com]

- 7. (R)-3-Amino-3-(2-nitrophenyl)propanoic acid | 756814-14-9 | Benchchem [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [myskinrecipes.com]

- 10. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3-Amino-3-(2-nitrophenyl)propanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Amino-3-(2-nitrophenyl)propanoic acid in organic solvents. A comprehensive search for quantitative data reveals a notable scarcity of specific solubility values for this particular compound. This document summarizes the available qualitative information and provides context by presenting solubility data for structurally related amino acids. Furthermore, a general experimental protocol for determining amino acid solubility is detailed, offering a methodological framework for researchers. In the absence of specific biochemical pathway information for this compound, this guide focuses on the fundamental physicochemical properties relevant to its application in research and drug development.

Introduction

This compound is a β-amino acid derivative whose utility in synthetic chemistry and pharmaceutical research is of growing interest. Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. The polarity imparted by the amino and carboxylic acid groups, combined with the aromatic nitro group, results in a complex solubility profile that is highly dependent on the nature of the solvent.

Solubility of this compound: Current State of Knowledge

Peptides and amino acids with a high content of non-polar or polar uncharged amino acids are often more soluble in organic solvents like DMSO, methanol, propanol, isopropanol, or DMF. Given the structure of this compound, it can be inferred that it may exhibit some solubility in polar aprotic and protic organic solvents. For instance, a structurally related compound, 3-Nitropropionic acid, is reported to be soluble in ethanol and DMSO at approximately 10 mg/mL. Another isomer, (S)-2-Amino-3-(3-nitrophenyl)propanoic acid, has a reported aqueous solubility of 29.17 mg/mL. While not directly applicable, this information provides a useful reference point.

Solubility of Representative Amino Acids in Organic Solvents

To provide a broader context for the expected solubility of this compound, the following table summarizes the solubility of several standard amino acids in various organic solvents. It is important to note that the solubility of amino acids generally decreases with the introduction of hydrophobic groups and with an increase in the hydrophobic character of the solvent (e.g., from methanol to 2-propanol).

| Amino Acid | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Glycine | Ethanol | 25 | 0.057 |

| L-Alanine | Ethanol | 25 | 0.028 |

| L-Valine | Ethanol | 25 | 0.011 |

| L-Leucine | Ethanol | 25 | 0.007 |

| L-Phenylalanine | Ethanol | 25 | 0.021 |

| L-Tryptophan | Methanol | 25 | 1.14 |

| L-Tryptophan | Ethanol | 25 | 0.54 |

| L-Tryptophan | 1-Propanol | 25 | 0.31 |

| L-Tryptophan | Acetone | 25 | 0.11 |

Note: Data is compiled from various sources and should be used as a general guide. Actual solubilities can be affected by factors such as purity, crystal form, and the presence of water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amino acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

4.1. Materials

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

4.3. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

A thorough search of scientific literature and databases did not yield any specific information regarding the involvement of this compound in biological signaling pathways. As such, a diagrammatic representation of its molecular interactions in a biological context cannot be provided at this time. The primary application of this compound appears to be as a synthetic intermediate in chemical research[1].

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive, this guide provides a framework for researchers working with this compound. By understanding the general solubility trends of related amino acids and employing a robust experimental protocol, scientists and drug development professionals can effectively determine the solubility in their solvents of interest. This foundational knowledge is critical for the successful design of synthetic routes, purification strategies, and formulation studies involving this and other novel β-amino acid derivatives.

References

Technical Guide: Physicochemical Properties of 3-Amino-3-(2-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 3-Amino-3-(2-nitrophenyl)propanoic acid, a key physical property for compound characterization and purity assessment. This document outlines the quantitative data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Quantitative Physicochemical Data

The melting point of a crystalline solid is a critical parameter, indicating its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

| Parameter | Value | Reference |

| Melting Point | 222 °C |

Experimental Protocol: Melting Point Determination

The determination of the melting point of this compound should be conducted using the capillary method, a standard and reliable technique for crystalline organic compounds.

2.1. Materials and Apparatus

-

This compound sample (finely powdered and dry)

-

Melting point capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar) with a calibrated thermometer or temperature probe

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

2.2. Sample Preparation

-

Ensure the this compound sample is completely dry to avoid inaccuracies.

-

If the sample consists of coarse crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[1]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

2.3. Measurement Procedure

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point of 222 °C.

-

When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[2]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the last solid particle melts (the clear point).

-

The recorded temperatures represent the melting point range of the sample. For a pure compound, this range should be narrow (typically 0.5-1.0 °C).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point for a crystalline organic compound.

Potential Biological Significance of the Nitro Group

While specific signaling pathways for this compound are not extensively documented, the presence of the nitroaromatic moiety is of significant interest in drug development. In biological systems, the nitro group can undergo enzymatic reduction. This process can proceed through a one-electron or a two-electron pathway. The one-electron reduction generates a nitro radical anion, which can lead to the production of reactive oxygen species under aerobic conditions, potentially causing cellular damage. The sequential two-electron reduction of the nitro group leads to the formation of nitroso and hydroxylamine intermediates, and ultimately the corresponding amine. These intermediates can be reactive and may interact with various biomolecules, contributing to the compound's overall biological activity. This reactivity is a key factor in the antimicrobial and cytotoxic effects observed for many nitro-containing compounds.

References

3-Amino-3-(2-nitrophenyl)propanoic acid molecular structure and weight

An In-depth Technical Guide to 3-Amino-3-(2-nitrophenyl)propanoic acid

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's physicochemical properties, structural information, and its role in chemical synthesis.

Molecular Properties and Identification

This compound is a derivative of β-alanine containing a 2-nitrophenyl substituent.[1] Its structure makes it a valuable building block in organic and medicinal chemistry.[2][3] The compound is slightly soluble in water and should be stored at 0-5°C, away from strong oxidizing agents, acids, and bases.[4][5][6]

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][4][7][8] |

| Molecular Weight | 210.19 g/mol | [1][4] |

| CAS Number | 5678-48-8 | [1][7][8] |

| Melting Point | 222 °C | [1][4] |

| Boiling Point (Predicted) | 423.8 ± 35.0 °C | [1][4] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [1][4] |

| Flash Point | 210.1 °C | [4] |

| Vapor Pressure | 6.13E-08 mmHg at 25°C | [4] |

| Refractive Index | 1.612 | [4] |

Molecular Structure

The structure consists of a propane-1-carboxylic acid backbone with an amino group and a 2-nitrophenyl group attached to the third carbon (the β-carbon).

References

- 1. This compound CAS#: 5678-48-8 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | CAS 5678-48-8 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to 3-Amino-3-(2-nitrophenyl)propanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(2-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The document details its historical discovery through the lens of the broader development of β-amino acid synthesis, focusing on the Rodionov reaction as a foundational method. A thorough experimental protocol for a modern synthetic route is provided, accompanied by quantitative data on physicochemical properties and yield. This guide aims to be an essential resource for researchers and professionals in organic synthesis and drug development, offering detailed methodologies and a historical perspective on this important molecule.

Introduction

This compound, a substituted β-alanine, is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds. Its structure, featuring a β-amino acid backbone and a sterically hindered ortho-nitro-substituted phenyl group, makes it a versatile precursor for a range of complex molecules. This guide explores the discovery and history of this compound, presents its physicochemical and spectroscopic data, and provides a detailed experimental protocol for its synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of synthetic methods for β-amino acids. While a singular "discovery" paper for this specific ortho-nitro isomer is not readily apparent in historical records, its synthesis falls under the umbrella of the Rodionov reaction , a significant method for preparing β-amino acids established in the early 20th century.

The Rodionov reaction, a one-pot synthesis involving an aldehyde, malonic acid, and ammonia (often in the form of ammonium acetate in an alcoholic medium), became a cornerstone for accessing a wide variety of β-amino acids. The general mechanism involves a Knoevenagel condensation of the aldehyde and malonic acid, followed by a Michael addition of ammonia to the resulting unsaturated acid, and subsequent decarboxylation.

It is highly probable that this compound was first synthesized as part of broader investigations into the scope and limitations of the Rodionov reaction with various substituted benzaldehydes. The use of o-nitrobenzaldehyde in this reaction would directly lead to the formation of the target molecule.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Appearance | White to pale brown powder |

| Solubility | Slightly soluble in water |

| Storage Temperature | 0-5°C |

| Spectroscopic Data | Availability |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Infrared (IR) | Data available |

| Mass Spectrometry (MS) | Data available |

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound, based on a modern adaptation of the Rodionov reaction.[1]

Synthesis of this compound

This protocol details a one-pot synthesis from o-nitrobenzaldehyde, malonic acid, and ammonium formate.

Reactants and Materials:

| Reactant/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| o-Nitrobenzaldehyde | 151.12 | 20.4 | 0.135 | - |

| Malonic Acid | 104.06 | 18.3 | 0.176 | - |

| Formic Acid | 46.03 | - | 0.539 | 20.3 |

| Ammonium Formate | 63.06 | 21.3 | 0.338 | - |

| Concentrated Hydrochloric Acid | 36.46 | - | - | 50 |

| 50% Potassium Hydroxide Solution | - | - | - | As needed |

| Ethyl Acetate | - | - | - | 50 |

| Water | - | - | - | 25 |

Procedure:

-

A mixture of o-nitrobenzaldehyde (20.4 g, 0.135 mol), malonic acid (18.3 g, 0.176 mol), and formic acid (20.3 mL, 0.539 mol) is stirred at 45°C for 30 minutes.[1]

-

Ammonium formate (21.3 g, 0.338 mol) is added to the mixture.[1]

-

The reaction temperature is increased to 70°C and the mixture is stirred for one hour.[1]

-

The temperature is then raised to 95°C and stirring is continued for four hours.[1]

-

Concentrated hydrochloric acid (50 mL) is added, and the mixture is maintained at 95°C for an additional hour.[1]

-

The reaction mixture is cooled, and 25 mL of water is added.[1]

-

The mixture is washed twice with ethyl acetate (2 x 25 mL).[1]

-

The pH of the aqueous phase is adjusted to 4.2 with a 50% potassium hydroxide solution to precipitate the solid product.[1]

-

The solid is collected by vacuum filtration.[1]

-

The resulting yellow solid is dried, yielding 18.33 g of this compound.[1]

Yield: 64.6%[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Application as a Pharmaceutical Intermediate

This compound is a precursor for the synthesis of other molecules, a key step often being the reduction of the nitro group to an amine.

References

Spectroscopic Profile of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Comprehensive, experimentally verified spectroscopic data for 3-Amino-3-(2-nitrophenyl)propanoic acid is not available in the public domain at the time of this writing. The following tables are placeholders structured for the presentation of such data once it becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference to the residual solvent signal.

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode would detect the protonated molecule [M+H]⁺, while negative ion mode would detect the deprotonated molecule [M-H]⁻.

-

Typical ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) should be optimized for the analyte.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Mandatory Visualization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Derivatives of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives of 3-Amino-3-(2-nitrophenyl)propanoic acid, a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource of available data, experimental protocols, and insights into the structure-activity relationships of these compounds.

Core Compound: this compound

This compound is a β-amino acid derivative characterized by a nitrophenyl substituent. This structural motif offers unique opportunities for chemical modification and has been identified as a valuable starting material for the synthesis of a variety of biologically active molecules. The presence of the amino, carboxylic acid, and nitro functionalities allows for diverse derivatization strategies, including N-acylation, esterification, and amidation, to explore and optimize pharmacological activity.

Synthesis and Derivatization Strategies

The chemical versatility of this compound allows for a range of synthetic modifications. The following diagram outlines a general workflow for the synthesis of its principal derivatives.

Figure 1: General synthetic routes to key derivatives.

Experimental Protocols

Detailed experimental procedures for the synthesis of various propanoic acid derivatives have been reported in the literature. While specific protocols for a wide range of this compound derivatives are not extensively documented in single sources, general methodologies can be adapted.

General Procedure for N-Acylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), a base (e.g., triethylamine, diisopropylethylamine) is added, followed by the dropwise addition of an acyl chloride or anhydride at 0 °C. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

General Procedure for Esterification: this compound is dissolved in an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added. The mixture is heated to reflux until the reaction is complete. The excess alcohol is removed under reduced pressure, and the resulting ester is purified by extraction and chromatography.

General Procedure for Amidation: To a solution of this compound in an appropriate solvent (e.g., dimethylformamide), a coupling agent (e.g., DCC, EDC/HOBt) and a base are added. The desired amine is then added, and the reaction mixture is stirred at room temperature. Work-up typically involves filtration to remove urea byproducts, followed by extraction and purification of the amide product.

Biological Activities and Potential Applications

Derivatives of this compound are being explored for a variety of therapeutic applications, leveraging the unique properties conferred by the nitrophenyl group and subsequent modifications.

Antimicrobial Activity

Figure 2: Postulated antimicrobial signaling pathway.

Anticancer Activity

Research into related propanoic acid derivatives has also revealed potential for anticancer applications. For example, certain 3-(2-aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated for their potent and selective antagonist activity on the EP3 receptor, a target implicated in some cancers.[2] While direct evidence for the anticancer activity of simple derivatives of this compound is limited, the structural similarities to other biologically active compounds warrant further investigation in this area.

Quantitative Data Summary

Currently, there is a lack of publicly available, extensive quantitative data specifically for a series of N-acyl, ester, and amide derivatives of this compound that would allow for a detailed structure-activity relationship (SAR) analysis. The table below is presented as a template for researchers to populate as new data becomes available.

| Derivative ID | Modification Type | R Group | Biological Target | Activity (e.g., IC50, MIC) | Reference |

| N-Acyl-001 | N-Acylation | Acetyl | - | - | - |

| Ester-001 | Esterification | Methyl | - | - | - |

| Amide-001 | Amidation | Benzyl | - | - | - |

Future Directions

The versatility of this compound as a scaffold presents significant opportunities for the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of its derivatives. Key areas for exploration include:

-

Expansion of the Derivative Library: Synthesizing a wide range of N-acyl, ester, and amide derivatives with varying steric and electronic properties.

-

Broad Biological Screening: Evaluating these derivatives against a wide panel of biological targets, including various bacterial and fungal strains, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Utilizing the generated data to establish clear SARs, which will guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which active derivatives exert their biological effects.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound derivatives. The compilation of detailed experimental protocols and the systematic collection of quantitative biological data will be crucial for advancing this class of compounds from discovery to clinical application.

References

- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid from o-Nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis, starting from o-nitrobenzaldehyde. The described method is a one-pot reaction involving the condensation of o-nitrobenzaldehyde with malonic acid, followed by the introduction of an amino group using ammonium formate. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure, featuring both an amino group and a nitro-substituted aromatic ring, allows for diverse chemical modifications. The nitro group can be readily reduced to an amine, providing a pathway to quinolone and other heterocyclic systems of medicinal interest. This protocol details a straightforward and efficient method for the preparation of this versatile intermediate.

Reaction Scheme

The synthesis proceeds via a modified Mannich-type reaction, where o-nitrobenzaldehyde condenses with malonic acid, and the subsequent addition of ammonium formate provides the amino group. The reaction is followed by hydrolysis to yield the final β-amino acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | o-Nitrobenzaldehyde | [1] |

| Molar Mass of Starting Material | 151.12 g/mol | N/A |

| Amount of Starting Material | 20.4 g (0.135 mol) | [1] |

| Reagent 1 | Malonic Acid | [1] |

| Amount of Reagent 1 | 18.3 g (0.176 mol) | [1] |

| Reagent 2 | Formic Acid | [1] |

| Amount of Reagent 2 | 20.3 mL (0.539 mol) | [1] |

| Reagent 3 | Ammonium Formate | [1] |

| Amount of Reagent 3 | 21.3 g (0.338 mol) | [1] |

| Product | This compound | [1] |

| Molar Mass of Product | 210.18 g/mol | N/A |

| Yield (mass) | 18.33 g | [1] |

| Yield (percentage) | 64.6% | [1] |

Experimental Protocol

4.1. Materials and Equipment

-

o-Nitrobenzaldehyde (20.4 g, 0.135 mol)

-

Malonic acid (18.3 g, 0.176 mol)

-

Formic acid (20.3 mL, 0.539 mol)

-

Ammonium formate (21.3 g, 0.338 mol)

-

Concentrated hydrochloric acid (50 mL)

-

50% Potassium hydroxide solution

-

Ethyl acetate

-

Water

-

Reaction flask equipped with a magnetic stirrer and heating mantle/oil bath

-

Condenser

-

pH meter or pH paper

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

4.2. Procedure

-

To a suitable reaction flask, add o-nitrobenzaldehyde (20.4 g), formic acid (20.3 mL), and malonic acid (18.3 g).

-

Stir the mixture at 45°C for 30 minutes.[1]

-

Add ammonium formate (21.3 g) to the reaction mixture.

-

Increase the temperature to 70°C and continue stirring for 1 hour.[1]

-

Further, raise the temperature to 95°C and stir for 4 hours.[1]

-

After 4 hours, add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.[1]

-

Cool the reaction mixture to room temperature and add 25 mL of water.

-

Wash the aqueous mixture with ethyl acetate (2 x 25 mL) to remove organic impurities.

-

Carefully adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution. This will cause the product to precipitate.[1]

-

Collect the precipitated solid by vacuum filtration.

-

Dry the solid to obtain this compound as a yellow solid (18.33 g, 64.6% yield).[1]

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated hydrochloric acid and 50% potassium hydroxide are corrosive. Handle with extreme care.

-

The reaction involves heating; use appropriate caution to avoid burns.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols for Fmoc-protected 3-Amino-3-(2-nitrophenyl)propanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected 3-Amino-3-(2-nitrophenyl)propanoic acid is a versatile, non-proteinogenic β-amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a bulky 2-nitrophenyl group, offers distinct functionalities for advanced peptide design.[1][2][3] This building block is particularly valuable for synthesizing peptides with constrained backbones and for introducing a photocleavable site within a peptide sequence.[1][4][5] The 2-nitrophenyl moiety allows for the light-induced cleavage of the peptide backbone, providing temporal and spatial control over peptide activation or release.[4][5][6] This attribute is highly advantageous in the development of prodrugs, caged peptides, and in studies of protein-protein interactions.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(9-fluorenylmethoxycarbonyl)-3-amino-3-(2-nitrophenyl)propanoic acid |

| Synonyms | Fmoc-Anp-OH, Fmoc-β-homo-2-nitrophenylalanine |

| Molecular Formula | C₂₄H₂₀N₂O₆ |

| Molecular Weight | 432.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Purity (Typical) | ≥95% (HPLC)[7] |

Applications in Peptide Synthesis

The primary applications of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid in peptide synthesis include:

-

Introduction of a Photolabile Cleavage Site: The 2-nitrophenyl group enables the cleavage of the peptide backbone upon irradiation with UV light (typically at 365 nm).[4][5] This allows for the controlled release of peptides from a solid support or the activation of a bioactive peptide from an inactive precursor.[1][6]

-

Synthesis of Cyclic Peptides: This amino acid can be incorporated into a peptide sequence to serve as a linker that facilitates both cyclization and subsequent linearization via photocleavage for analytical purposes, such as mass spectrometry sequencing.[1]

-

Creation of Peptidomimetics with Defined Conformations: As a β-amino acid, its incorporation into a peptide chain alters the backbone structure, leading to the formation of unique secondary structures and increased resistance to proteolytic degradation compared to natural α-peptides.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic Acid using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid onto a resin-bound peptide with a free N-terminal amine. Due to the steric hindrance of this amino acid, optimized coupling conditions are recommended.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin) with the peptide sequence of interest

-

Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling (Optimized for Hindered Amino Acids):

-

In a separate vial, dissolve Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Allow the pre-activation to proceed for 1-5 minutes.

-

Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[2]

-

Note: The use of a double coupling (repeating step 3) is recommended to ensure high coupling efficiency.[2]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times).

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Wash the resin as described in step 4.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: Photocleavage of a Peptide Containing this compound

This protocol is based on the photocleavage of peptides containing a 2-nitrophenyl group.[5]

Materials:

-

Purified, lyophilized peptide containing the this compound residue.

-

A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4, or an aqueous solution compatible with the peptide).

-

UV lamp with an emission maximum at or near 365 nm.

-

Quartz cuvette or other UV-transparent vessel.

Procedure:

-

Sample Preparation: Dissolve the peptide in the chosen buffer to the desired concentration.

-

Irradiation:

-

Place the peptide solution in the quartz cuvette.

-

Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the concentration of the peptide, the intensity of the lamp, and the desired cleavage efficiency. It is recommended to perform a time-course experiment to determine the optimal irradiation time (e.g., taking aliquots at 0, 1, 2, 5, 10, and 30 minutes).[1]

-

Maintain the sample on ice during irradiation to minimize potential heat-induced side reactions.

-

-

Analysis:

-

Analyze the irradiated samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent peptide and the appearance of the cleavage products.

-

Confirm the identity of the cleavage products by mass spectrometry. The photocleavage reaction is expected to yield a C-terminal carboxylate group and an N-terminal cinnoline group.[5]

-

Quantitative Data

Specific quantitative data for the coupling efficiency and cleavage yields of Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid in the synthesis of linear peptides are not extensively reported in the literature. However, for a model peptide, photocleavage of the analogous 2-nitrophenylalanine resulted in excellent overall yields, with a cleavage efficiency of approximately 30% upon biosynthetic incorporation into proteins.[5] For sterically hindered amino acids in general, the choice of coupling reagent significantly impacts efficiency.

| Coupling Reagent | Activating Species | Reactivity | Notes |

| HBTU/PyBOP | OBt ester | Moderate | May be insufficient for very hindered residues. |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[2] |

| HATU | OAt ester | Very High | Recommended for demanding couplings. [2] |

| COMU | Oxyma ester | Very High | Highly reactive and efficient. |

Visualizations

Experimental Workflow for Peptide Synthesis and Photocleavage

Caption: Workflow for SPPS incorporation and subsequent photocleavage.

Photocleavage Reaction Pathway

Caption: Simplified pathway of photocleavage of a 2-nitrophenyl-containing peptide.

Signaling Pathways

Currently, there is no specific information in the reviewed literature that directly links peptides synthesized with Fmoc-3-Amino-3-(2-nitrophenyl)propanoic acid to particular signaling pathways. The utility of this amino acid derivative lies in its chemical properties for peptide design and controlled release rather than direct interaction with a known biological pathway. However, the resulting photocleaved peptides could be designed to interact with specific cellular targets and thereby influence signaling cascades.

Conclusion

Fmoc-protected this compound is a valuable building block for the synthesis of complex and functional peptides. Its primary advantage lies in the ability to introduce a photocleavable linkage, offering precise control over peptide activity. While its steric bulk requires optimized coupling conditions, the use of potent activating reagents like HATU can ensure successful incorporation into peptide sequences. Further research is warranted to fully quantify its performance in linear peptide synthesis and to explore the biological activities of the resulting peptides.

References

- 1. corpus.ulaval.ca [corpus.ulaval.ca]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

Application Notes and Protocols: 3-Amino-3-(2-nitrophenyl)propanoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-nitrophenyl)propanoic acid is a versatile chiral building block with significant applications in medicinal chemistry. Its unique structure, featuring a β-amino acid backbone and an electronically modifiable 2-nitrophenyl moiety, makes it a valuable synthon for the development of novel therapeutic agents. The presence of the nitro group enhances the chemical reactivity of the phenyl ring and provides a handle for further functionalization, allowing for the creation of diverse molecular architectures. This document outlines the key applications of this compound in anticancer and neuroprotective agent development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Application in Anticancer Drug Discovery

Derivatives of nitrophenyl-substituted amino acids have shown promise as anticancer agents. The electronic properties of the nitrophenyl group can contribute to interactions with biological targets and can be a key pharmacophoric element. While direct anticancer studies on derivatives of this compound are emerging, analogous structures have demonstrated significant cytotoxic activity against various cancer cell lines.

Data Presentation

The following table summarizes the in vitro anticancer activity of structurally related 3-aminopropanoic acid derivatives against the A549 human lung adenocarcinoma cell line. These compounds, particularly the oxime derivatives, have shown potent activity, suggesting a promising avenue for the exploration of this compound-based analogs.[1][2]

| Compound ID | Structure/Modification | Target Cell Line | IC50 (µM) |

| 21 | Oxime derivative of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 | 5.42 |

| 22 | Oxime derivative of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 | 2.47 |

| Cisplatin | Standard Chemotherapeutic Agent | A549 | 11.71 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

1. General Synthesis of a this compound Derivative

This protocol describes a representative synthesis of a thiazole-containing derivative of this compound, analogous to reported anticancer compounds.

-

Step 1: Protection of the Amino Group. To a solution of this compound (1 eq) in a mixture of 1,4-dioxane and water (1:1), add Di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and sodium bicarbonate (2.5 eq). Stir the mixture at room temperature for 12-16 hours. After completion, acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-protected this compound.

-

Step 2: Amide Coupling. The Boc-protected amino acid (1 eq) is dissolved in anhydrous dichloromethane (DCM). To this solution, add N-(4-acetylphenyl)-2-aminothiazole (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the coupled product.

-

Step 3: Deprotection of the Boc Group. The Boc-protected coupled product is dissolved in a solution of 20% trifluoroacetic acid (TFA) in DCM. The solution is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final deprotected compound.

2. In Vitro Anticancer Activity Assessment: MTT Assay

The cytotoxicity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

-

Cell Seeding: A549 human lung adenocarcinoma cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in a suitable culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are then prepared in the culture medium and added to the wells containing the cells. A control group with DMSO alone is also included. The plates are incubated for another 48 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway

In silico studies of analogous anticancer compounds suggest that they may exert their effects by inhibiting key signaling proteins such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1] These proteins are crucial regulators of cell proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers.

II. Potential Application in Neuroprotective Agent Development

β-amino acids are known to form stable secondary structures in peptides and can be used to create peptidomimetics with enhanced proteolytic stability. This makes them attractive scaffolds for targeting protein-protein interactions or acting as receptor agonists/antagonists in the central nervous system. The incorporation of this compound into small molecules or peptides could lead to novel neuroprotective agents.

Rationale for Neuroprotection

While specific neuroprotective compounds derived directly from this compound have not been extensively reported, the general class of β-amino acid-containing molecules has shown potential in this area. Neuroprotective strategies often involve the modulation of pathways related to oxidative stress, apoptosis, and neuroinflammation.

Experimental Protocols

1. Synthesis of a β-Peptide containing this compound

Solid-phase peptide synthesis (SPPS) is a standard method for incorporating β-amino acids into peptide chains.

-

Resin Preparation: A Rink amide resin is swelled in N,N-dimethylformamide (DMF). The Fmoc protecting group is removed with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected standard α-amino acid is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Incorporation of the β-Amino Acid: Following the deprotection of the α-amino acid, Fmoc-protected this compound is coupled using the same procedure.

-

Chain Elongation: Subsequent amino acids are added sequentially following the standard SPPS protocol.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/triisopropylsilane/water). The crude peptide is then precipitated with cold diethyl ether and purified by reverse-phase HPLC.

2. In Vitro Neuroprotection Assay: SH-SY5Y Cell Model

The neuroprotective effects of synthesized compounds can be assessed against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line.

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more neuron-like phenotype by treatment with retinoic acid.

-

Induction of Oxidative Stress: Differentiated cells are pre-treated with various concentrations of the synthesized compounds for 24 hours. Subsequently, oxidative stress is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂.

-

Assessment of Cell Viability: Cell viability is measured 24 hours after the addition of the neurotoxin using the MTT assay, as described previously. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). A reduction in the fluorescence intensity in compound-treated cells would suggest an antioxidant mechanism.

Signaling Pathway

A potential neuroprotective mechanism for β-amino acid-containing compounds could involve the modulation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of apoptotic cascades.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its incorporation into small molecules and peptidomimetics offers significant potential for the development of novel anticancer and neuroprotective agents. The provided data on analogous compounds and the detailed experimental protocols serve as a foundation for researchers to explore the full therapeutic potential of this promising scaffold. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to advance these findings toward clinical applications.

References

- 1. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]